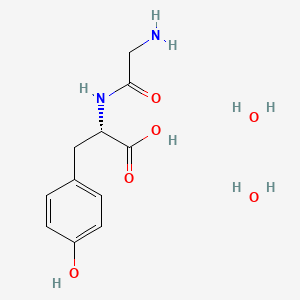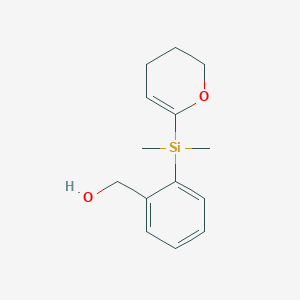
Homsi(r) 5,6-dihydro-4h-pyran-2-yl
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for Homsi® 5,6-dihydro-4h-pyran-2-yl were not found, a series of pyran derivatives were synthesized in good yields by utilizing Baylis–Hillman chemistry . These compounds exhibited promising antibacterial activity as compared to the standard towards Gram-positive bacterial strains .Molecular Structure Analysis
The molecular structure of Homsi® 5,6-dihydro-4h-pyran-2-yl is represented by the formula C14H20O2Si. This indicates that the compound is composed of 14 carbon atoms, 20 hydrogen atoms, 2 oxygen atoms, and 1 silicon atom.Aplicaciones Científicas De Investigación
Application 1: Dual Inhibitors of Blood Coagulation Factors Xa and XIa
- Summary of the Application : 5,6-Dihydro-4H-pyran-2-yl derivatives have been used in the development of dual inhibitors of blood coagulation factors Xa and XIa. These factors are involved in thrombotic processes, and their inhibition can suppress thrombosis with a limited contribution to normal hemostasis .
- Methods of Application or Experimental Procedures : The production of new hybrid molecules was carried out using a two-stage method. The reaction of 5,6-dihydropyrrolo [3,2,1- ij ]quinoline-1,2-diones with thiosemicarbazide gave the corresponding hydrazinocarbothioamides. The reaction of the latter with DMAD led to the target methyl 2- (4-oxo-2- (2- (2-oxo-5,6-dihydro- 4H -pyrrolo [3,2,1- ij ]quinolin-1 ( 2H )-ylidene)hydrazineyl)thiazol-5 ( 4H )-ylidene)acetates in high yields .
- Results or Outcomes : The synthesized compounds were evaluated as potential dual inhibitors of coagulation factors Xa and XIa .
Application 2: Biological and Pharmacological Activities
- Summary of the Application : 5,6-Dihydro-2H-pyran-2-ones, which may be considered as α,β-unsaturated δ-lactones, have shown a wide range of biological and pharmacological activities including antitumor, antifungal, antimicrobial, anti-inflammatory, antistress, antibiotic, antituberculosis, antiparasitic, and antiviral activities .
- Methods of Application or Experimental Procedures : Various synthetic routes have been used for the preparation of these heterocycles, including intramolecular cyclization, N-heterocyclic carbeneprecatalyst (NHC-precatalyst) reaction of enals and ketones, dicobaltoctacarbonyl-mediated tandem (5+1)/(4+2) cycloaddition, ring-closing metathesis of dienes containing carboxylate group by Grubbs II catalyst, (3+2) cycloaddition reaction, condensation reaction, and biosynthesis pathway .
- Results or Outcomes : These heterocycles have been applied to the synthesis of numerous organic compounds including heterocycles .
Application 3: Multicomponent Reaction (MCR) Approach
- Summary of the Application : Pyran derivatives have been synthesized using a multicomponent reaction (MCR) approach. These compounds have a broad spectrum of biological and pharmaceutical properties such as antibiotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc .
- Methods of Application or Experimental Procedures : The synthesis of pyran derivatives via one-pot reaction of substituted aromatic aldehydes, malononitrile and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis and organocatalysis has been reported .
- Results or Outcomes : The synthesized pyran derivatives have been used in the synthesis of numerous organic compounds including heterocycles .
Application 4: Antimicrobial and Anticancer Agents
- Summary of the Application : A series of pyran derivatives were synthesized and investigated for their in vitro anticancer, antibacterial, and antifungal activities .
- Methods of Application or Experimental Procedures : The pyran derivatives were synthesized in good yields by utilizing Baylis–Hillman chemistry .
- Results or Outcomes : Some of the tested compounds exhibited promising antibacterial activity as compared to the standard towards Gram-positive bacterial strains. Two compounds showed promising anticancer activity against selected four human cancer cell lines such as A549, DU145, HeLa, and MCF7 .
Application 5: Vasorelaxant, Anticarcinogenic, Antimicrobial, and Antioxidant Activities
- Summary of the Application : Derivatives of 4H-pyrans have shown vasorelaxant, anticarcinogenic, antimicrobial, and antioxidant activities .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these applications include vasorelaxant, anticarcinogenic, antimicrobial, and antioxidant effects .
Application 6: Catalysis and Organic Synthesis
- Summary of the Application : Tributyl (5,6-dihydro-4H-pyran-2-yl)stannane is a chemical compound used in scientific research. Its versatile nature allows for various applications, including catalysis and organic synthesis.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source.
- Results or Outcomes : The outcomes of these applications include the facilitation of various catalysis and organic synthesis processes.
Application 7: Multicomponent Reaction (MCR) Approach
- Summary of the Application : Pyran derivatives have been synthesized using a multicomponent reaction (MCR) approach. These compounds have a broad spectrum of biological and pharmaceutical properties such as antibiotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc .
- Methods of Application or Experimental Procedures : The synthesis of pyran derivatives via one-pot reaction of substituted aromatic aldehydes, malononitrile and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis and organocatalysis has been reported .
- Results or Outcomes : The synthesized pyran derivatives have been used in the synthesis of numerous organic compounds including heterocycles .
Application 8: Antimicrobial and Anticancer Agents
- Summary of the Application : A series of pyran derivatives were synthesized and investigated for their in vitro anticancer, antibacterial, and antifungal activities .
- Methods of Application or Experimental Procedures : The pyran derivatives were synthesized in good yields by utilizing Baylis–Hillman chemistry .
- Results or Outcomes : Some of the tested compounds exhibited promising antibacterial activity as compared to the standard towards Gram-positive bacterial strains. Two compounds showed promising anticancer activity against selected four human cancer cell lines such as A549, DU145, HeLa, and MCF7 .
Application 9: Vasorelaxant, Anticarcinogenic, Antimicrobial, and Antioxidant Activities
- Summary of the Application : Derivatives of 4H-pyrans have shown vasorelaxant, anticarcinogenic, antimicrobial, and antioxidant activities .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these applications include vasorelaxant, anticarcinogenic, antimicrobial, and antioxidant effects .
Application 10: Catalysis and Organic Synthesis
- Summary of the Application : Tributyl (5,6-dihydro-4H-pyran-2-yl)stannane is a chemical compound used in scientific research. Its versatile nature allows for various applications, including catalysis and organic synthesis.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source.
- Results or Outcomes : The outcomes of these applications include the facilitation of various catalysis and organic synthesis processes.
Propiedades
IUPAC Name |
[2-[3,4-dihydro-2H-pyran-6-yl(dimethyl)silyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2Si/c1-17(2,14-9-5-6-10-16-14)13-8-4-3-7-12(13)11-15/h3-4,7-9,15H,5-6,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIRXVVKTQIPOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CCCCO1)C2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726234 | |
| Record name | {2-[(3,4-Dihydro-2H-pyran-6-yl)(dimethyl)silyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Homsi(r) 5,6-dihydro-4h-pyran-2-yl | |
CAS RN |
1244855-71-7 | |
| Record name | {2-[(3,4-Dihydro-2H-pyran-6-yl)(dimethyl)silyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



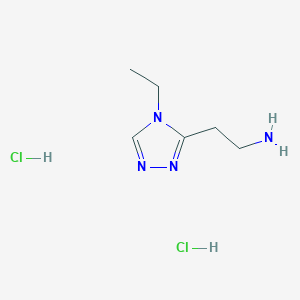
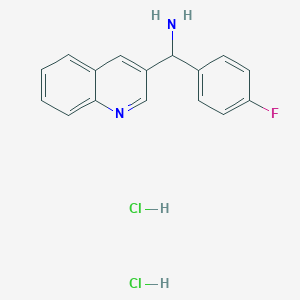
![(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B1441334.png)
![[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1441338.png)
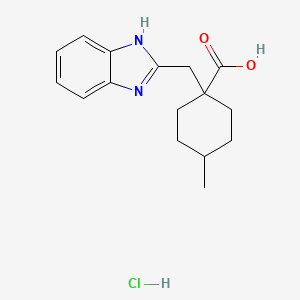
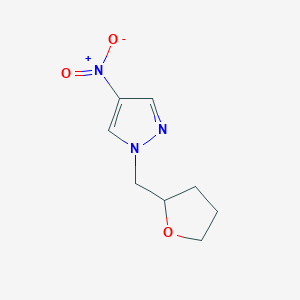

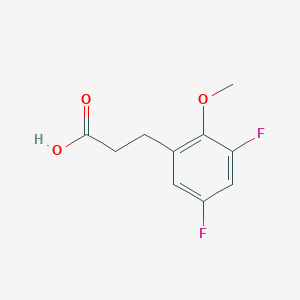
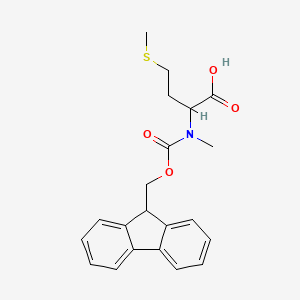

![3-[3-(Difluoromethoxy)phenyl]propionic acid](/img/structure/B1441350.png)
![benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B1441351.png)
